

# Application of tert-Butylamine in Rubber Accelerators: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: *tert-Butylamine*

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## Abstract

**Tert-butylamine** is a pivotal primary aliphatic amine in the synthesis of sulfenamide-based rubber accelerators.[1] This document provides detailed application notes on the use of its primary derivative, N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a delayed-action accelerator widely employed in the rubber industry. Included are experimental protocols for the synthesis of **tert-butylamine** and TBBS, rubber compounding, and the evaluation of vulcanizate properties according to ASTM standards. Quantitative data on the performance of TBBS is presented in tabular format for clear comparison, and key processes are visualized using Graphviz diagrams.

## Introduction to tert-Butylamine and its Role in Rubber Acceleration

**Tert-butylamine**, a colorless liquid with an ammonia-like odor, serves as a crucial intermediate in the production of sulfenamide accelerators.[1] These accelerators, particularly TBBS, are favored in the rubber industry for their ability to modify the rate of sulfur vulcanization, providing a desirable balance between processing safety and cure efficiency.[2]

The primary application of **tert-butylamine** in this context is as a precursor to N-tert-butyl-2-benzothiazolesulfenamide (TBBS). TBBS is a delayed-action accelerator, meaning it provides a significant scorch delay, which is the time before vulcanization begins.<sup>[3]</sup> This characteristic is highly advantageous as it allows for safer processing of rubber compounds during mixing, extrusion, and calendaring, preventing premature vulcanization (scorch) that can lead to material waste and defective products.<sup>[3]</sup> Following the delay period, TBBS exhibits a rapid cure rate, leading to efficient cross-linking and the development of desirable mechanical properties in the final rubber product.

## Synthesis Protocols

### Synthesis of tert-Butylamine from tert-Butanol and Urea

This laboratory-scale synthesis involves the reaction of tert-butanol with urea in the presence of sulfuric acid to form tert-butylurea, which is then hydrolyzed to yield **tert-butylamine**.<sup>[4][5]</sup>

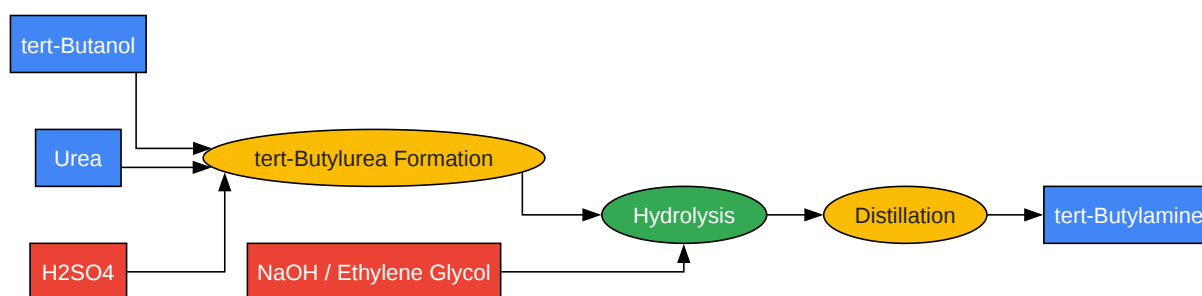
Materials:

- Concentrated sulfuric acid (98%)
- Urea (finely powdered)
- tert-Butanol
- Cracked ice
- Sodium hydroxide (NaOH)
- Ethylene glycol
- Sodium hydroxide pellets (for drying)

Procedure:

- In a flask equipped with a stirrer and dropping funnel, surrounded by an ice bath, slowly add 60 g of finely powdered urea to 105 ml of concentrated sulfuric acid, maintaining the temperature between 20°C and 25°C.<sup>[4]</sup>

- Once the urea has dissolved, add 148 g of tert-butanol dropwise, ensuring the temperature remains between 20°C and 25°C.[4]
- After the addition is complete, stir the mixture for an additional 30 minutes and then let it stand at room temperature overnight (approximately 16 hours).[4]
- Pour the reaction mixture onto 1.5 kg of cracked ice and water with stirring.[4]
- Make the mixture alkaline by slowly adding a solution of 160 g of NaOH in 750 ml of water, keeping the temperature below 25°C with an ice bath.[4]
- Collect the precipitated tert-butylurea by filtration, wash with cold water, and press as dry as possible.[4]
- To a flask containing 15 ml of water and 12 g of NaOH, add 45 ml of ethylene glycol and 14 g of the dried tert-butylurea.[5]
- Reflux the mixture gently for 4 hours.[4]
- Cool the flask and arrange for distillation, collecting the fraction boiling between 40-60°C in an ice-cooled receiver.[4]
- Dry the crude amine over sodium hydroxide pellets overnight and then distill, collecting the pure **tert-butylamine** fraction boiling at 44-46°C.[4]



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Synthesis of **tert-Butylamine**.

## Synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

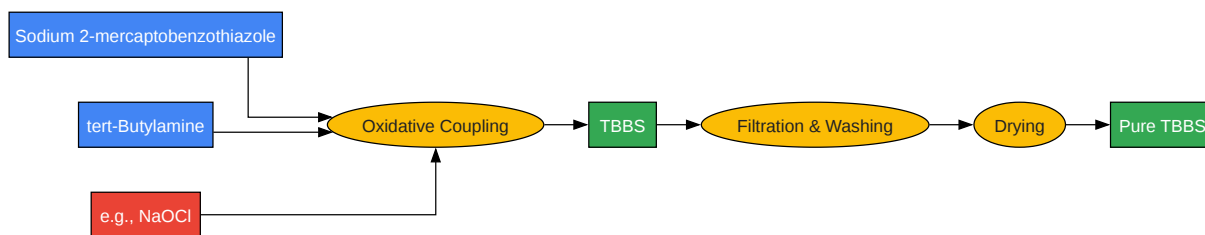
This procedure outlines the synthesis of TBBS from 2-mercaptobenzothiazole (MBT) and **tert-butylamine** using an oxidizing agent.

Materials:

- 2-Mercaptobenzothiazole (MBT) or its sodium salt
- **tert-Butylamine**
- Sodium hypochlorite solution (15%) or Hydrogen Peroxide
- Solvent (e.g., water, toluene)

Procedure:

- In a reaction vessel, dissolve the sodium salt of 2-mercaptobenzothiazole (0.5 mol) in water.
- Slowly add **tert-butylamine** (0.75 mol) to the solution.
- After stirring for 30 minutes, add 0.36 mol of a 25% sulfuric acid solution and react at 45-50°C for 30 minutes.
- Over a period of 2 hours, add 0.6 mol of 15% sodium hypochlorite solution.
- After the reaction is complete, cool the mixture.
- Filter the precipitate, wash it thoroughly with water, and dry it below 50°C to obtain the TBBS product.



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Synthesis of TBBS.

## Experimental Protocols for Rubber Compounding and Evaluation

### Rubber Compounding Procedure

This protocol describes a general procedure for compounding rubber on a two-roll mill. The formulation provided is a generic example for natural rubber (NR).

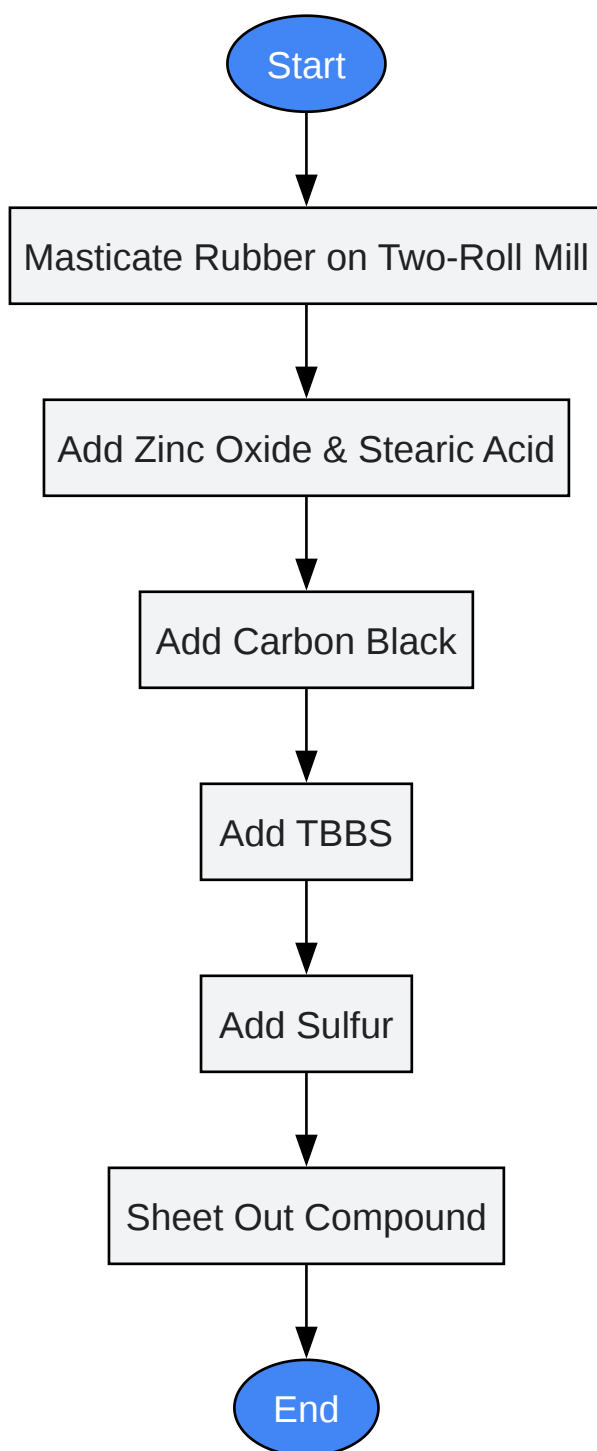
Materials and Formulation:

Ingredient	Function	Parts per hundred rubber (phr)
Natural Rubber (SMR 20)	Elastomer	100
Zinc Oxide	Activator	5.0
Stearic Acid	Activator	2.0
N330 Carbon Black	Reinforcing Filler	50
Sulfur	Vulcanizing Agent	2.5

| TBBS | Accelerator | Variable (e.g., 0.5, 1.0, 1.5) |

**Procedure:**

- Set the two-roll mill to the appropriate temperature (typically 50-70°C for NR) and nip gap.
- Pass the natural rubber through the mill several times to form a continuous band. This process is known as mastication.
- Add the zinc oxide and stearic acid to the rubber band on the mill and allow them to mix thoroughly until well dispersed.
- Gradually add the carbon black to the rubber, making cuts and rolling the band to ensure uniform dispersion.
- After the carbon black is fully incorporated, add the TBBS and mix until it is evenly distributed.
- Finally, add the sulfur and mix for a short period to ensure dispersion without initiating vulcanization (scorching).
- Sheet the compounded rubber off the mill and allow it to cool.



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Rubber Compounding Workflow.

## Evaluation of Cure Characteristics (ASTM D2084)

Cure characteristics are determined using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR).

Procedure:

- A test specimen of the unvulcanized rubber compound is placed in the cure meter test cavity, which is maintained at a specific vulcanization temperature (e.g., 160°C).[6][7]
- The cavity is sealed under positive pressure.[6][8]
- A biconical disk within the cavity oscillates at a specified frequency and amplitude, applying a shear strain to the specimen.[6][8]
- The torque required to oscillate the disk is measured as a function of time. This torque is proportional to the shear modulus (stiffness) of the rubber.[6]
- The test continues until the torque reaches a plateau or for a predetermined time.[6]
- The following parameters are obtained from the resulting cure curve:
  - ML (Minimum Torque): An indication of the viscosity of the unvulcanized compound.
  - MH (Maximum Torque): An indication of the stiffness or modulus of the fully vulcanized compound.
  - ts2 (Scorch Time): The time to a 2 dN·m rise in torque from the minimum, indicating the onset of vulcanization.
  - t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.

## Preparation of Vulcanized Rubber Sheets

- Place the compounded rubber into a mold of desired thickness.
- Cure the rubber in a compression molding press at a specified temperature (e.g., 160°C) for the t90 time determined from the rheometer data.



- After curing, remove the sheet from the mold and allow it to cool to room temperature for at least 24 hours before testing.

## Evaluation of Mechanical Properties

Procedure:

- Cut dumbbell-shaped test specimens from the vulcanized rubber sheet using a die.[\[9\]](#)[\[10\]](#)
- Measure the thickness and width of the narrow section of each specimen.[\[11\]](#)
- Mount the specimen in the grips of a universal testing machine (tensile tester).[\[9\]](#)
- Apply a tensile load at a constant rate of crosshead separation (typically 500 mm/min) until the specimen ruptures.[\[9\]](#)[\[11\]](#)
- Record the force and elongation throughout the test.
- Calculate the following properties:
  - Tensile Strength: The maximum stress applied to the specimen at the point of rupture.[\[10\]](#)  
[\[12\]](#)
  - Modulus: The stress at a specific elongation (e.g., 100%, 300%).[\[12\]](#)
  - Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[\[10\]](#)

Procedure:

- Use a durometer of the appropriate type (typically Shore A for rubber).[\[13\]](#)[\[14\]](#)
- Place the vulcanized rubber specimen on a flat, hard surface.
- Press the durometer foot firmly and evenly onto the specimen, ensuring the indenter is perpendicular to the surface.[\[14\]](#)
- Read the hardness value from the durometer scale within one second of firm contact.[\[14\]](#)

- Take multiple readings at different locations on the specimen and average the results.[\[15\]](#)

## Quantitative Data and Performance Analysis

### Effect of TBBS Loading on Cure Characteristics and Mechanical Properties

The following table summarizes the typical effect of increasing the loading of TBBS in a natural rubber compound.

Property	TBBS Loading (phr)		
0.5	1.0	1.5	
Cure Characteristics (160°C)			
Scorch Time, ts2 (min)	3.5	4.2	5.0
Optimum Cure Time, t90 (min)	8.0	7.5	7.0
Maximum Torque, MH (dN·m)	18.5	20.0	21.5
Mechanical Properties			
Tensile Strength (MPa)	25.0	27.5	26.0
Modulus at 300% (MPa)	12.0	14.5	16.0
Elongation at Break (%)	550	500	450
Hardness (Shore A)	60	63	66

Note: These are representative values and can vary depending on the specific formulation and processing conditions.

Increasing the TBBS loading generally leads to a longer scorch time, providing better processing safety.[2] The optimum cure time tends to decrease, and the maximum torque increases, indicating a higher state of cure and crosslink density.[16] Tensile strength may show an optimum level, while modulus and hardness typically increase with higher accelerator levels.[16] Elongation at break tends to decrease as the crosslink density increases.[17]

## Comparison of TBBS with Other Sulfenamide Accelerators (e.g., CBS)

Property	Accelerator (1.0 phr)	
TBBS	CBS	
Cure Characteristics (160°C)		
Scorch Time, ts2 (min)	4.2	3.0
Optimum Cure Time, t90 (min)	7.5	6.5
Maximum Torque, MH (dN·m)	20.0	19.5
Mechanical Properties		
Tensile Strength (MPa)	27.5	27.0
Modulus at 300% (MPa)	14.5	14.0
Elongation at Break (%)	500	510
Hardness (Shore A)	63	62

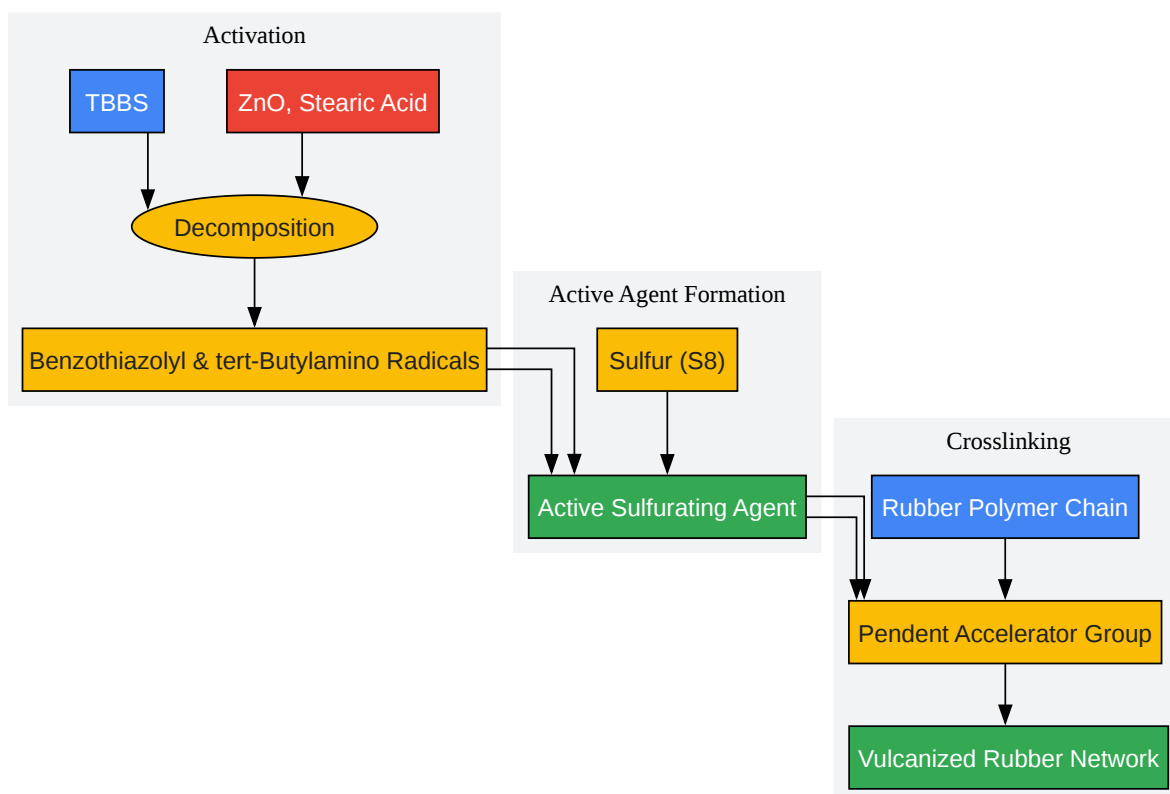
Note: These are representative values and can vary depending on the specific formulation and processing conditions.

TBBS generally provides a longer scorch time compared to N-cyclohexyl-2-benzothiazolesulfenamide (CBS), making it a safer choice for processing complex rubber articles.[3] While both accelerators provide excellent mechanical properties, TBBS can sometimes offer a slightly higher modulus.[18][19]

## Mechanism of Vulcanization with TBBS

The vulcanization of rubber with sulfur and a sulfenamide accelerator like TBBS is a complex process involving several steps. A simplified representation of the mechanism is as follows:

- **Activation:** In the initial stages of heating, the TBBS molecule, in the presence of activators like zinc oxide and stearic acid, decomposes. The S-N bond cleaves to form a benzothiazolyl radical and a tert-butylamino radical.[\[20\]](#)
- **Formation of Active Sulfurating Agent:** The benzothiazolyl radical reacts with other accelerator molecules and sulfur to form a complex active sulfurating agent. This complex is responsible for transferring sulfur to the rubber polymer chains.[\[20\]](#)[\[21\]](#)
- **Crosslink Precursor Formation:** The active sulfurating agent reacts with the rubber molecules at the allylic positions (adjacent to the double bonds) to form pendent accelerator groups with polysulfidic chains.
- **Crosslink Formation:** These pendent groups then react with other rubber chains to form stable monosulfidic, disulfidic, and polysulfidic crosslinks, creating the three-dimensional network characteristic of vulcanized rubber.



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Simplified Vulcanization Mechanism with TBBS.

## Conclusion

**Tert-butylamine** is a fundamental building block for the production of high-performance sulfenamide rubber accelerators like TBBS. The use of TBBS provides an excellent balance of processing safety, with its characteristic delayed action, and efficient vulcanization, resulting in rubber products with superior mechanical properties. The provided protocols and data serve as

a comprehensive guide for researchers and professionals in the field to effectively utilize and evaluate **tert-butylamine**-derived accelerators in rubber formulations. The selection of the appropriate accelerator loading is critical in optimizing the cure characteristics and final properties of the vulcanizate to meet the demands of various applications.

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